molecular formula C7H3ClF2O B109745 4-Chloro-2,5-difluorobenzaldehyde CAS No. 879093-02-4

4-Chloro-2,5-difluorobenzaldehyde

Cat. No.: B109745
CAS No.: 879093-02-4
M. Wt: 176.55 g/mol
InChI Key: XPZYVMBPIANKJG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorobenzaldehyde (CAS: 879093-02-4) is a halogenated aromatic aldehyde with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.548 g/mol. Its structure features a benzaldehyde core substituted with chlorine at position 4 and fluorine atoms at positions 2 and 5. Key physical properties include:

  • Melting Point: 42–44°C
  • Boiling Point: 212.3°C at 760 mmHg
  • Density: 1.5±0.1 g/cm³
  • Flash Point: 82.2°C .

This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance stability and direct further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 2,5-difluorobenzaldehyde with chlorine in the presence of a catalyst. Another method involves the reaction of 4-chloro-2,5-difluorotoluene with an oxidizing agent such as potassium permanganate or chromium trioxide to form the aldehyde group .

Industrial Production Methods: In industrial settings, this compound is typically produced through a continuous flow process. This involves the chlorination of 2,5-difluorobenzaldehyde in a reactor, followed by purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-Chloro-2,5-difluorobenzaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Aldol Condensation : It can undergo aldol reactions to form β-hydroxy aldehydes.
  • Electrophilic Substitution : The presence of chlorine and fluorine atoms enhances its electrophilicity, making it suitable for substitution reactions.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and biochemical assays. Its potential biological activities include:

  • Antimicrobial Properties : Investigated for its efficacy against various microbial strains.
  • Anti-inflammatory Effects : Explored for its ability to modulate inflammatory responses.

Medicine

This compound is an intermediate in the synthesis of pharmaceuticals. Notable applications include:

  • Synthesis of Anti-inflammatory Drugs : Used in the development of compounds targeting inflammatory pathways.
  • Potential Anticancer Agents : Research is ongoing to evaluate its effectiveness against cancer cell lines.

Agrochemical Applications

This compound is also valuable in the agrochemical industry. It serves as an intermediate for synthesizing herbicides and insecticides, contributing to agricultural productivity.

Herbicides

  • Cyhalofop-butyl : A herbicide used to control grass weeds in rice paddies.
  • Thifensulfuron-methyl : Effective against broadleaf weeds in crops such as corn and soybeans.

Synthesis Process

The synthesis of this compound typically involves multiple steps:

  • Starting Material : 2-Nitro-4,5-difluorotoluene.
  • Reagents Used :
    • Phosphorus pentachloride
    • Phosphorus oxychloride
  • Reaction Steps :
    • Conversion to 2-chloro-4,5-difluorobenzonitrile.
    • Hydrolysis to yield 2-chloro-4,5-difluorobenzoic acid.
    • Final oxidation/reduction steps to produce this compound.

Case Studies and Research Findings

StudyFocusFindings
Microtubule Disruption StudyInvestigated various aryl derivativesFound that this compound disrupts microtubule dynamics effectively.
Antimicrobial ActivityEvaluated against bacterial strainsShowed promising results against specific pathogens.
Anti-inflammatory ResearchAssessed for modulation of inflammatory markersIndicated potential therapeutic effects in preclinical models.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorobenzaldehyde depends on its specific applicationIn biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8)

  • Molecular Formula : C₇H₄ClFO
  • Molecular Weight : 158.55 g/mol
  • Melting Point : 58–60°C .
  • Comparison : The absence of a second fluorine atom (compared to 4-Chloro-2,5-difluorobenzaldehyde) reduces steric hindrance and electronic effects, making it less reactive in multi-step syntheses. It is often used in simpler nucleophilic substitutions .

2-Bromo-4,5-difluorobenzaldehyde

  • Key Differences : Bromine replaces chlorine, increasing molecular weight and enhancing leaving-group ability in nucleophilic substitutions. This compound is preferred in cross-coupling reactions for drug intermediates .

4-Ethoxy-3,5-difluorobenzaldehyde (CAS: 883536-06-9)

  • Molecular Formula : C₉H₈F₂O₂
  • Molecular Weight : 186.16 g/mol
  • Key Differences : The ethoxy group (electron-donating) at position 4 alters electronic properties, reducing electrophilicity of the aldehyde compared to the electron-withdrawing chlorine in this compound. This derivative is used in materials science for liquid crystal synthesis .

Functional Group Variation

4-Chloro-2,5-difluorobenzoic Acid

  • Molecular Formula : C₇H₃ClF₂O₂
  • Key Differences : The carboxylic acid group replaces the aldehyde, enabling applications in esterification and polymer synthesis. Lacks the aldehyde’s reactivity for condensations .

4-Chloro-2,5-difluorobenzonitrile

  • Molecular Formula : C₇H₂ClF₂N
  • Key Differences : The nitrile group offers distinct reactivity, such as participation in cycloaddition reactions, making it valuable in heterocyclic chemistry .

Positional Isomers

3-Chloro-2,6-difluorobenzaldehyde (CAS: 190011-87-1)

  • Key Differences : Chlorine at position 3 and fluorines at 2 and 6 alter steric and electronic effects. This isomer is less common in drug synthesis due to unfavorable steric interactions in target binding .

4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7)

  • Molecular Weight : 158.55 g/mol
  • Melting Point : 46–49°C .
  • Comparison : The fluorine at position 3 reduces ortho/para-directing effects, limiting regioselectivity in electrophilic substitutions compared to this compound .

Data Tables

Table 1: Physical Properties of Selected Benzaldehyde Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 879093-02-4 C₇H₃ClF₂O 176.548 42–44 212.3
4-Chloro-2-fluorobenzaldehyde 61072-56-8 C₇H₄ClFO 158.55 58–60 N/A
4-Ethoxy-3,5-difluorobenzaldehyde 883536-06-9 C₉H₈F₂O₂ 186.16 N/A N/A
3-Chloro-2,6-difluorobenzaldehyde 190011-87-1 C₇H₃ClF₂O 176.548 N/A N/A

Table 2: Reactivity and Application Comparison

Compound Key Reactivity Features Primary Applications
This compound Aldehyde condensation; halogen-directed substitutions Pharmaceuticals, agrochemical intermediates
2-Bromo-4,5-difluorobenzaldehyde Enhanced nucleophilic substitution (Br as leaving group) Cross-coupling reactions, drug discovery
4-Chloro-2,5-difluorobenzonitrile Nitrile cycloaddition; electrophilic aromatic substitution Heterocyclic compound synthesis
4-Ethoxy-3,5-difluorobenzaldehyde Ether stability; reduced aldehyde electrophilicity Liquid crystals, advanced materials

Research Findings and Industrial Relevance

  • Pharmaceuticals : The electron-withdrawing Cl and F groups in this compound improve metabolic stability in drug candidates, making it a key intermediate in kinase inhibitors .
  • Material Science : Derivatives like 4-Ethoxy-3,5-difluorobenzaldehyde are used in liquid crystals due to their thermal stability and mesomorphic properties .

Biological Activity

4-Chloro-2,5-difluorobenzaldehyde (C7H3ClF2O) is an organic compound featuring a benzene ring with a chlorine atom at the 4-position and two fluorine atoms at the 2 and 5 positions, along with an aldehyde functional group. Its unique structure suggests potential biological activities that merit detailed investigation.

The compound is a pale yellow liquid at room temperature. Its molecular structure allows for various interactions with biological targets, which may influence its pharmacological profile. The presence of halogen substituents (chlorine and fluorine) can significantly enhance the reactivity and biological activity of such compounds.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

  • Antimicrobial Activity : Compounds with similar structures often exhibit significant antimicrobial effects. For instance, derivatives of benzaldehyde are known to possess both antibacterial and antifungal properties. The specific combination of chlorine and fluorine in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens .
  • Antifungal Properties : In vitro studies have demonstrated that certain derivatives of fluorinated benzaldehydes exhibit potent antifungal activity against strains such as Candida albicans. For example, compounds structurally related to this compound have shown IC50 values ranging from 8.1 to 57.7 μM against various fungal strains .
  • Neuropharmacological Potential : Some studies suggest that chlorinated and fluorinated compounds can modulate neurotransmitter receptors. For instance, modifications in the substitution pattern of similar aryl compounds have been linked to varying degrees of activity on α7 nicotinic acetylcholine receptors (nAChRs), indicating potential neuropharmacological applications .

Antifungal Activity

A study investigated the antifungal activity of several derivatives related to benzaldehyde, including those with halogen substitutions similar to this compound. The results indicated that:

  • Compounds with a positive selectivity index (SI) showed effective inhibition of C. albicans growth.
  • Derivatives maintained good antifungal effects with IC50 values comparable to established antifungal agents.
CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Fluorinated derivative A8.1High
Fluorinated derivative B43.8Moderate

Neuropharmacological Studies

In another study focusing on the modulation of α7 nAChRs:

  • The introduction of a chlorine atom at the 4-position was found to significantly influence receptor modulation.
  • Compounds with different halogen placements were tested for their efficacy, revealing that structural modifications can lead to substantial variations in biological activity.
CompoundMax Modulation (%)EC50 (μM)
This compoundTBDTBD
Chlorinated derivative C12000.18
Fluorinated derivative D3510

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-Chloro-2,5-difluorobenzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Direct halogenation : Start with fluorobenzaldehyde derivatives and introduce chlorine via electrophilic substitution. Use catalysts like FeCl₃ or AlCl₃ to control regioselectivity .
  • Oxidation of benzyl alcohols : Convert 4-chloro-2,5-difluorobenzyl alcohol to the aldehyde using oxidizing agents (e.g., PCC or TEMPO/NaClO). Monitor reaction temperature to avoid over-oxidation to the carboxylic acid .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/EtOAc eluent) to isolate the aldehyde. Purity can be verified via HPLC (C18 column, 70:30 MeOH:H₂O) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use ¹³C NMR to confirm substitution patterns (δ ~190 ppm for aldehyde proton, δ 110-130 ppm for aromatic carbons). ¹⁹F NMR resolves fluorine positions (coupling constants indicate ortho/meta relationships) .
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100-1250 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 177.0) and fragmentation patterns .

Q. What are effective strategies for resolving solubility challenges during reactions involving this compound?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions. For Friedel-Crafts reactions, switch to dichloromethane or toluene .
  • Temperature modulation : Increase solubility by heating (reflux in THF) or use sonication for dispersing aggregates.

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nucleophilic aromatic substitution reactions of this compound?

  • Methodology :

  • DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Calculate Fukui indices to identify electrophilic sites. Fluorine’s electron-withdrawing effect directs nucleophiles to the para-chloro position .
  • MD simulations : Model solvent effects (e.g., acetone vs. DMF) on transition states to predict kinetic vs. thermodynamic control .

Q. How can contradictory literature data on the biological activity of this compound derivatives be resolved?

  • Methodology :

  • Systematic SAR studies : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or adjusting fluorine positions) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Meta-analysis : Apply statistical tools (e.g., PCA) to published datasets, controlling for variables like assay conditions (pH, temperature) or cell lines used .

Q. What strategies mitigate side reactions during Pd-catalyzed cross-coupling of this compound?

  • Methodology :

  • Ligand optimization : Use bulky ligands (XPhos or SPhos) to suppress β-hydride elimination. Monitor reaction progress via GC-MS to detect intermediates .
  • Protecting groups : Temporarily protect the aldehyde as an acetal to prevent undesired aldol condensation .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in multicomponent reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-chlorobenzaldehyde) using stopped-flow UV-Vis. Fluorine’s inductive effect accelerates imine formation in Ugi reactions .
  • X-ray crystallography : Resolve crystal structures of intermediates to identify steric clashes or favorable π-stacking interactions .

Properties

IUPAC Name

4-chloro-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYVMBPIANKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597185
Record name 4-Chloro-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879093-02-4
Record name 4-Chloro-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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